Increased Lipophilicity (LogP) vs. Non-Fluorinated 2,6-Dimethoxybenzoic Acid
2-Fluoro-3,6-dimethoxybenzoic acid exhibits a predicted ACD/LogP of 1.63, which is significantly higher than the XLogP of 0.70 reported for the non-fluorinated analog 2,6-dimethoxybenzoic acid [1]. The 0.93 log unit increase reflects the lipophilic contribution of the ortho-fluorine substituent, which can influence membrane permeability of derived compounds.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.63 |
| Comparator Or Baseline | 2,6-Dimethoxybenzoic acid: XLogP 0.70 |
| Quantified Difference | ΔLogP = +0.93 (133% increase in predicted partition ratio) |
| Conditions | Computed values; ACD/Labs Percepta Platform PhysChem Module v14.00 vs. PubChem XLogP3 3.0 |
Why This Matters
Higher logP can enhance passive membrane diffusion of derived drug candidates; this predictable lipophilicity shift enables rational lead optimization in CNS and intracellular target programs.
- [1] PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid; XLogP 0.70. View Source
